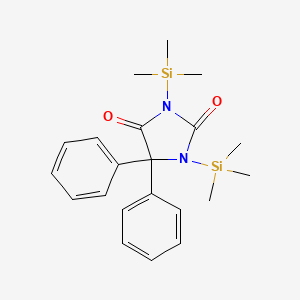
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is a derivative of imidazolidinedione, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the imidazolidinedione core, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- typically involves the reaction of 5,5-diphenylhydantoin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{5,5-Diphenylhydantoin} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully reduced imidazolidinedione derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A simpler derivative with two methyl groups instead of phenyl groups.
2,4-Imidazolidinedione, 3-methyl-: Contains a single methyl group at the 3-position.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Features ethyl groups at the 1 and 3 positions.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
63435-72-3 |
|---|---|
Molekularformel |
C21H28N2O2Si2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
5,5-diphenyl-1,3-bis(trimethylsilyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H28N2O2Si2/c1-26(2,3)22-19(24)21(17-13-9-7-10-14-17,18-15-11-8-12-16-18)23(20(22)25)27(4,5)6/h7-16H,1-6H3 |
InChI-Schlüssel |
FBXVMNWJCVYLIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















